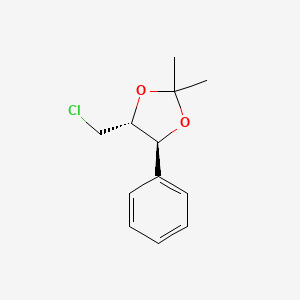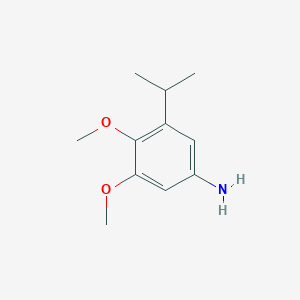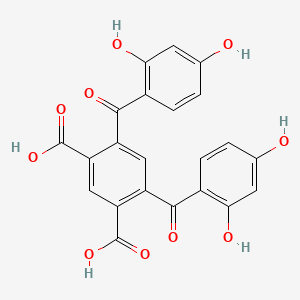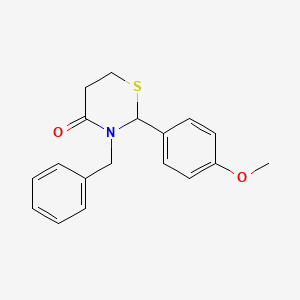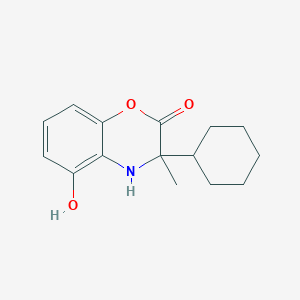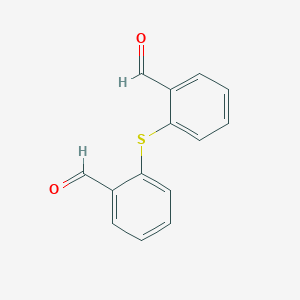![molecular formula C29H31N5O2 B14228323 N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine CAS No. 500768-85-4](/img/structure/B14228323.png)
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with two morpholin-4-yl phenyl groups at the N2 and N4 positions, making it a subject of interest in both synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of morpholin-4-yl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity.
化学反应分析
Types of Reactions
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学研究应用
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
N~2~,N~4~-Bis[4-(piperazin-1-yl)phenyl]pyrimidine-2,4-diamine: Known for its inhibitory effects on anaplastic lymphoma kinase (ALK).
4-Morpholin-4-yl-2-phenylquinoline: Shares a similar quinoline core but with different substituents.
Uniqueness
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholin-4-yl groups enhance its solubility and potential for diverse chemical reactions, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
500768-85-4 |
|---|---|
分子式 |
C29H31N5O2 |
分子量 |
481.6 g/mol |
IUPAC 名称 |
2-N,4-N-bis(2-morpholin-4-ylphenyl)quinoline-2,4-diamine |
InChI |
InChI=1S/C29H31N5O2/c1-2-8-23-22(7-1)26(30-24-9-3-5-11-27(24)33-13-17-35-18-14-33)21-29(31-23)32-25-10-4-6-12-28(25)34-15-19-36-20-16-34/h1-12,21H,13-20H2,(H2,30,31,32) |
InChI 键 |
XUDPSSONJRQLKJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC=C2NC3=CC(=NC4=CC=CC=C43)NC5=CC=CC=C5N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


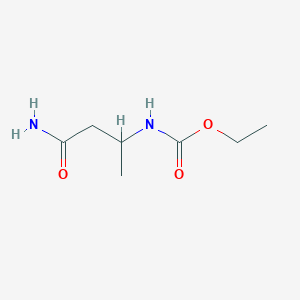
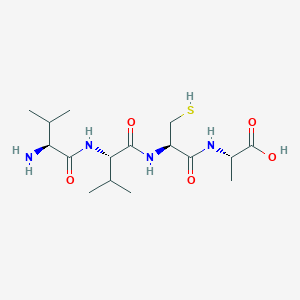

![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
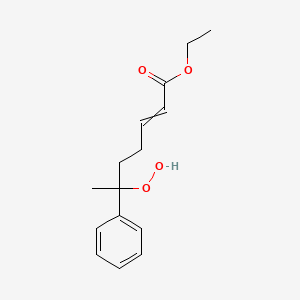
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
